
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one: is a chemical compound belonging to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzaldehyde.
Formation of Isoquinoline Intermediate: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine to form the isoquinoline intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.
Reduction: The final step involves the reduction of the isoquinoline to the dihydroisoquinolinone using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogenation and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound back to its fully saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated isoquinolinones.
Substitution: Various substituted isoquinolinones depending on the reagents used.
科学研究应用
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders and cancer.
Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, influencing signal transduction pathways.
DNA Interaction: The compound may intercalate with DNA, affecting gene expression and cellular function.
相似化合物的比较
Similar Compounds
- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 3-Methyl-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Uniqueness
7-Methoxy-3-methyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for targeted research and development.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
7-methoxy-3-methyl-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7-5-8-3-4-9(14-2)6-10(8)11(13)12-7/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
InChI 键 |
DESUGVAIPCNAHX-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(C=C(C=C2)OC)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


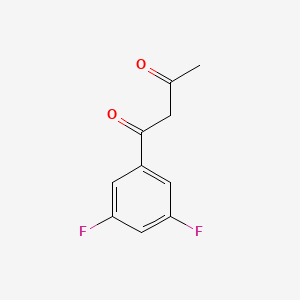
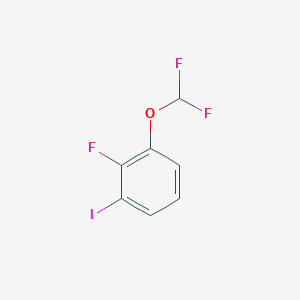
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
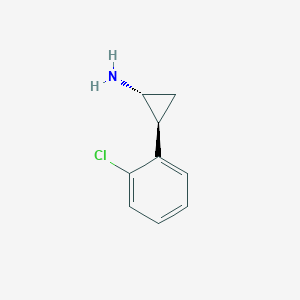

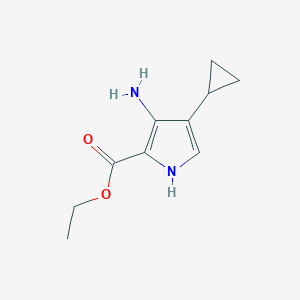

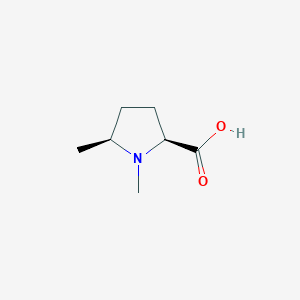
![2-[(3-phenoxyphenyl)methylidene]-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B13059909.png)
![2-[2-(Thiophen-3-yl)ethyl]cyclopentan-1-ol](/img/structure/B13059912.png)

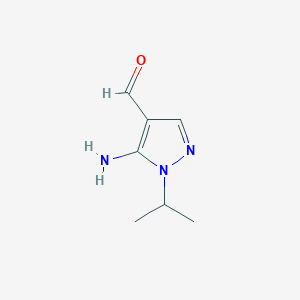
![5-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13059924.png)
![[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate](/img/structure/B13059937.png)
